molecular formula C18H20N6O3S B2934904 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013817-66-7

3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2934904
CAS No.: 1013817-66-7
M. Wt: 400.46
InChI Key: HHBJTPXIGAFQCZ-UHFFFAOYSA-N
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Description

3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-66-7) is a complex heterocyclic compound of significant interest in medicinal chemistry and early-stage drug discovery research. With a molecular formula of C18H20N6O3S and a molecular weight of 400.5 g/mol, its structure strategically incorporates a pyridazine core linked to both a phenylsulfonyl piperazine moiety and a pyrazole ring . This multi-heterocyclic architecture is designed to interact with specific biological targets, making it a valuable scaffold for investigating new therapeutic agents. The compound's core structure is closely related to a class of molecules known as 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)pyridazines, which have been identified in high-throughput screening as novel, central nervous system (CNS) penetrant pan-muscarinic antagonists . Research into this chemical series indicates potential for targeting muscarinic acetylcholine receptors (mAChRs), which are critical in various neurological pathways. Compounds within this structural class have demonstrated functional activity across multiple muscarinic receptor subtypes (M1-M5) and have shown attractive CNS penetration in pharmacokinetic studies, making them promising candidates for neuropharmacological research . The presence of the pyrazole substituent is a key feature, as pyrazole derivatives are widely recognized in scientific literature for exhibiting a broad spectrum of biological activities, including anti-microbial, anti-inflammatory, and anticancer effects . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this compound as a key intermediate or lead structure in hit-to-lead optimization campaigns, particularly for projects targeting CNS disorders, enzyme inhibition, or receptor modulation studies.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-27-15-3-5-16(6-4-15)28(25,26)23-13-11-22(12-14-23)17-7-8-18(21-20-17)24-10-2-9-19-24/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBJTPXIGAFQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule characterized by its unique structural features, including a pyridazine core, a piperazine moiety, and a sulfonyl group. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is C16H20N4O3SC_{16}H_{20}N_4O_3S. Its structure includes:

  • A pyridazine ring that contributes to its biological activity.
  • A piperazine ring which is often associated with various pharmacological effects.
  • A sulfonyl group that enhances solubility and biological interactions.

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds, such as the one , exhibit significant antitumor properties. Pyrazole derivatives have been shown to inhibit key oncogenic pathways, including:

  • BRAF(V600E) : A common mutation in melanoma.
  • EGFR : Associated with various cancers.
    Evidence from studies suggests that the incorporation of a pyridazine moiety can enhance the inhibitory activity against these targets .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains. For instance:

  • In vitro studies showed that pyrazole derivatives could inhibit bacterial growth by disrupting cell membrane integrity .
  • The presence of the piperazine and sulfonyl groups may contribute to increased permeability and interaction with microbial targets.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing pyrazole and piperazine rings has been documented. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The sulfonyl group enhances solubility and receptor binding affinity.
  • The methoxyphenyl substituent appears to play a role in modulating lipophilicity, which is essential for cellular uptake.
    Research indicates that variations in substituents on the piperazine or pyrazole rings can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent activity against BRAF(V600E) mutant melanoma cells, suggesting that modifications to the piperazine and pyridazine components could enhance efficacy .
  • Antimicrobial Testing : In a series of experiments, pyrazole derivatives were tested against several bacterial strains, showing varying degrees of inhibition. The results indicated that structural modifications could lead to improved antimicrobial properties .
  • Inflammation Models : In vivo models have shown that compounds similar to this compound significantly reduced inflammation markers in animal models, supporting their potential therapeutic use .

Comparison with Similar Compounds

Substituent Variations in Sulfonylpiperazinyl-Pyridazine Derivatives

The target compound belongs to a class of sulfonylpiperazinyl-pyridazines with diverse substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound 4-Methoxyphenylsulfonyl, 1H-pyrazole C₁₉H₂₂N₆O₃S 414.5 Methoxy group at para position on phenyl ring Enhanced solubility due to electron-donating methoxy group; potential for improved bioavailability.
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenylsulfonyl, 3-methylpyrazole C₁₈H₁₉ClN₆O₂S 418.9 Chloro substituent at meta position on phenyl ring Increased lipophilicity and steric bulk; possible altered binding affinity due to electron-withdrawing Cl.
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenylsulfonyl, 3,4,5-trimethylpyrazole C₂₆H₂₈N₆O₂S 488.6 Biphenyl group and methylated pyrazole Higher molecular weight and hydrophobicity; potential for prolonged metabolic stability.
3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine 4-Fluorophenyl, 4-methoxyphenylpiperazine C₁₉H₂₆N₂O₃S 364.4 Fluorine substituent and absence of sulfonyl group Reduced steric hindrance; potential for distinct pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 4-methoxy group in the target compound may enhance aqueous solubility compared to chloro- or biphenyl-substituted analogs .
  • Metabolic Stability : Methylated pyrazole (as in ) or methoxy groups (as in the target compound) may slow oxidative metabolism, extending half-life.

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